molecular formula C6H7ClN2O2 B2670210 6-Chloro-2-(methoxymethyl)pyrimidin-4-ol CAS No. 1565695-49-9

6-Chloro-2-(methoxymethyl)pyrimidin-4-ol

Cat. No.: B2670210
CAS No.: 1565695-49-9
M. Wt: 174.58
InChI Key: NGRQYOAZXAHHLX-UHFFFAOYSA-N
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Description

6-Chloro-2-(methoxymethyl)pyrimidin-4-ol is a chemical compound with the CAS Number: 1565695-49-9 . It has a molecular weight of 174.59 and its molecular formula is C6H7ClN2O2 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7ClN2O2/c1-11-3-5-8-4(7)2-6(10)9-5/h2H,3H2,1H3,(H,8,9,10) . This code provides a specific textual representation of the molecule’s structure. For a detailed molecular structure analysis, it would be best to use specialized software that can interpret this InChI code and visualize the molecule.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 174.58 and its molecular formula is C6H7ClN2O2 . Unfortunately, specific physical and chemical properties like boiling point, density, and solubility were not available in the search results.

Scientific Research Applications

Environmental Biodegradation

  • Aspergillus niger, a fungus isolated from agricultural soil, demonstrates the ability to degrade chlorimuron-ethyl, a herbicide structurally related to 6-Chloro-2-(methoxymethyl)pyrimidin-4-ol, highlighting the potential for bioremediation strategies in mitigating soil and water contamination from pyrimidine-based herbicides (Sharma, Banerjee, & Choudhury, 2012).

Antiviral Research

  • Research on 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which share a core structure with this compound, reveals potential antiretroviral activities, especially against retroviruses, pointing towards the application of pyrimidine derivatives in developing antiviral therapies (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antimicrobial Agents

  • Synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-Chloro-6-ethoxy-4-acetylpyridine, has been shown to produce compounds with notable antibacterial and antifungal activities, suggesting the utility of chloro- and methoxy-substituted pyrimidines in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Anti-Inflammatory and Analgesic Research

  • Novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives have been synthesized and screened for their analgesic and anti-inflammatory activities, indicating the relevance of pyrimidine compounds in the search for new pain management and anti-inflammatory drugs (Muralidharan, Raja, & Deepti, 2019).

Optical and Electronic Applications

  • Thiopyrimidine derivatives, including those related to this compound, have been explored for their nonlinear optical (NLO) properties, suggesting potential applications in optoelectronics and as components in NLO materials for technological advancements (Hussain et al., 2020).

Safety and Hazards

The safety information available indicates that 6-Chloro-2-(methoxymethyl)pyrimidin-4-ol has some hazards associated with it. It has the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound.

Properties

IUPAC Name

4-chloro-2-(methoxymethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-11-3-5-8-4(7)2-6(10)9-5/h2H,3H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRQYOAZXAHHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC(=O)N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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